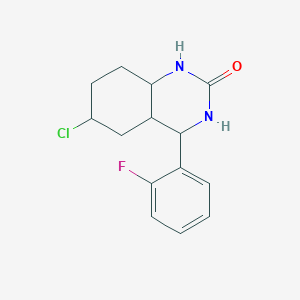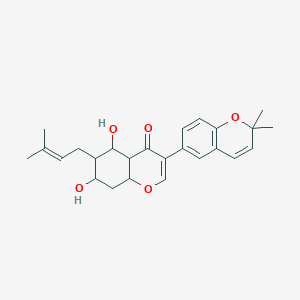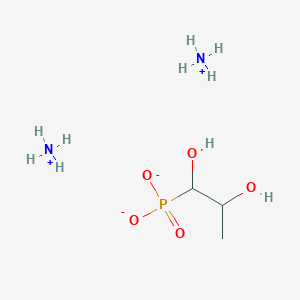
2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-4-(2-フルオロフェニル)-2(1H)-キナゾリンオンは、キナゾリンオン系に属する複素環式化合物です。この化合物は、ベンゼン環とピリミジン環が縮合した二環系であるキナゾリンオンコア構造の存在によって特徴付けられます。
準備方法
合成経路と反応条件
6-クロロ-4-(2-フルオロフェニル)-2(1H)-キナゾリンオンの合成は、通常、適切なアニリンとイサト酸無水物誘導体の反応を含みます。一般的な方法の1つは、塩基性条件下で6-クロロ-2-アミノベンズアミドと2-フルオロベンゾイルクロリドを使用し、目的のキナゾリンオン構造を形成します。反応は通常、トリエチルアミンまたはピリジンなどの塩基の存在下で行われ、反応混合物を加熱してキナゾリンオン環の形成を促進します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器の使用と最適化された反応条件により、生成物の収率と純度を向上させることができます。さらに、無溶媒反応や環境に優しい溶媒の使用など、グリーンケミストリーの原則の実施により、工業プロセスをより持続可能にすることができます。
化学反応の分析
反応の種類
6-クロロ-4-(2-フルオロフェニル)-2(1H)-キナゾリンオンは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、キナゾリン誘導体を形成するように酸化される可能性があります。
還元: 還元反応は、キナゾリンオンを対応するアミン誘導体に変換することができます。
置換: クロロ基とフルオロフェニル基は、求核置換反応を受ける可能性があり、さまざまな置換キナゾリンオンを生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、塩基性または酸性条件下で使用して置換を達成することができます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換キナゾリンオン、キナゾリン、およびアミン誘導体があります。
科学研究への応用
6-クロロ-4-(2-フルオロフェニル)-2(1H)-キナゾリンオンは、幅広い科学研究への応用を持っています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性、抗がん性、抗炎症性など、潜在的な生物学的活性を調べられています。
医学: 研究では、がんや感染症など、さまざまな病気の治療薬としての可能性を探求しています。
産業: 医薬品や農薬の開発、および新規ポリマーや材料の合成のための材料科学で使用されます。
科学的研究の応用
2(1H)-Quinazolinone, 6-chloro-4-(2-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals, as well as in material science for the synthesis of novel polymers and materials.
作用機序
6-クロロ-4-(2-フルオロフェニル)-2(1H)-キナゾリンオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素または受容体を阻害することができ、その生物学的効果をもたらします。たとえば、細胞シグナル伝達経路に関与するキナーゼを阻害し、抗がん効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途と生物学的コンテキストによって異なる場合があります。
類似化合物との比較
類似化合物
- 6-クロロ-4-(2-フルオロフェニル)-2-メチルキナゾリン
- 6-クロロ-4-(2-フルオロフェニル)-2(1H)-キノリンオン
- 6-クロロ-4-(2-フルオロフェニル)-2-アミノベンズアミド
独自性
6-クロロ-4-(2-フルオロフェニル)-2(1H)-キナゾリンオンは、特定の置換パターンにより、独特の化学的および生物学的特性が付与されるため、ユニークです。
特性
分子式 |
C14H16ClFN2O |
|---|---|
分子量 |
282.74 g/mol |
IUPAC名 |
6-chloro-4-(2-fluorophenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C14H16ClFN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-4,8,10,12-13H,5-7H2,(H2,17,18,19) |
InChIキー |
UOBRASZUTFPGJO-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1Cl)C(NC(=O)N2)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate](/img/structure/B12327152.png)
![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)
![Diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12327160.png)


![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)
![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
![[2-(4-Fluoro-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B12327210.png)
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)



